Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” is a chemical compound with the molecular formula C13H10N2O4 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” is represented by the formula C13H10N2O4 . This indicates that the compound contains 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Scientific Research Applications
3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis was carried out using a bimetallic metal–organic framework material, generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe 2 Ni-BDC). This was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H 2 BDC) as the organic ligand source .
1. Proteomics Research “Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound might be used in the study of protein interactions, identification, and characterization .
2. Synthesis of N-(4-methylpyridin-2-yl)benzamide and N-(5-chloropyridin-2-yl)benzamide In a study, the reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield . Similarly, a 68% yield of N-(5-chloropyridin-2-yl)benzamide was obtained for a reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene .
1. Medicinal Chemistry “Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” can be used in the synthesis of various pharmaceutical compounds . In medicinal chemistry, this compound could be used as a building block in the synthesis of drugs that target specific diseases .
2. Synthesis of Various Pharmaceutical Compounds In a study, the reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield . Similarly, a 68% yield of N-(5-chloropyridin-2-yl)benzamide was obtained for a reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene . These compounds could potentially be used in the development of new drugs .
Safety And Hazards
properties
IUPAC Name |
methyl 4-(5-nitropyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)10-4-2-9(3-5-10)12-7-6-11(8-14-12)15(17)18/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFJUHQTAZVKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377181 |
Source
|
Record name | Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate | |
CAS RN |
223127-51-3 |
Source
|
Record name | Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.